N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide
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Overview
Description
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
The compound’s molecular structure suggests it may have good oral bioavailability due to its balance of hydrophobic and hydrophilic regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the phenyl and phenoxyacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-methyl-4-oxo-4-phenylbutyric acid
- 4-hydroxy-2-quinolones
- Imidazole-containing compounds .
Uniqueness
What sets N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-14-18(27-17(2)25-22-11-7-6-10-20(22)24(27)29)12-13-21(16)26-23(28)15-30-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDDKVJCVHZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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